![molecular formula C18H21NO2 B14226753 N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide CAS No. 823817-62-5](/img/structure/B14226753.png)
N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide is an organic compound with a complex structure that includes a methoxyphenyl group, a phenylbutan-1-imine group, and an N-oxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide typically involves the reaction of 4-methoxybenzylamine with 3-phenylbutan-1-one under specific conditions to form the imine intermediate. This intermediate is then oxidized to form the N-oxide. Common oxidizing agents used in this process include hydrogen peroxide and m-chloroperbenzoic acid. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and minimize by-products. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under strong oxidizing conditions.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Further oxidized N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted methoxyphenyl derivatives.
Applications De Recherche Scientifique
N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide involves its interaction with specific molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the oxidative state of biological systems. The imine group can interact with nucleophiles, affecting enzyme activity and protein function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine: Lacks the N-oxide group, resulting in different chemical properties and reactivity.
4-Methoxybenzylamine: A simpler compound that serves as a precursor in the synthesis of N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide.
3-Phenylbutan-1-one: Another precursor used in the synthesis of the target compound.
Uniqueness
This compound is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
823817-62-5 |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N-[(4-methoxyphenyl)methyl]-3-phenylbutan-1-imine oxide |
InChI |
InChI=1S/C18H21NO2/c1-15(17-6-4-3-5-7-17)12-13-19(20)14-16-8-10-18(21-2)11-9-16/h3-11,13,15H,12,14H2,1-2H3 |
Clé InChI |
NSOPJCNVPOWHTM-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=[N+](CC1=CC=C(C=C1)OC)[O-])C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


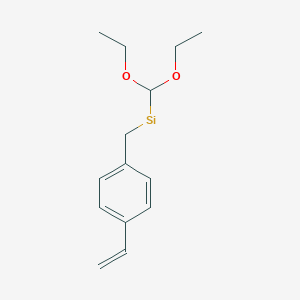
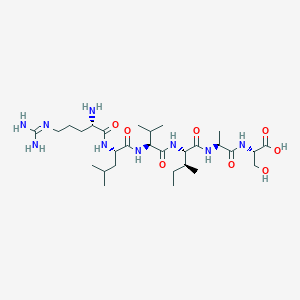
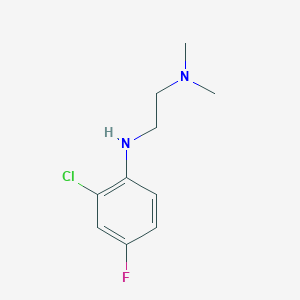
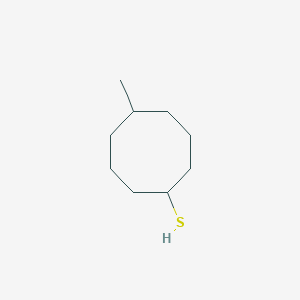
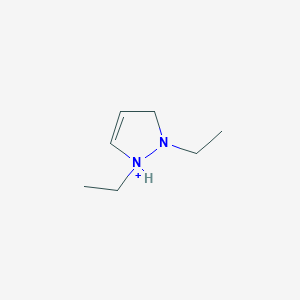
![1-[2-(4-Ethylphenyl)ethyl]piperidine](/img/structure/B14226701.png)
![(4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-imine](/img/structure/B14226705.png)

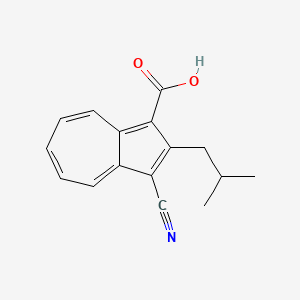
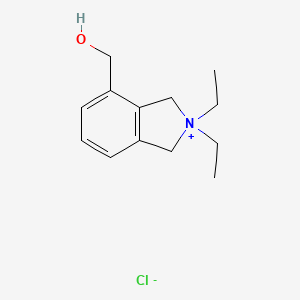

![2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde](/img/structure/B14226733.png)
![[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane](/img/structure/B14226744.png)

